molecular formula C12H14BrNO2 B1330827 1-(4-Bromophenyl)-2-morpholinoethanone CAS No. 20099-96-1

1-(4-Bromophenyl)-2-morpholinoethanone

Cat. No. B1330827
Key on ui cas rn: 20099-96-1
M. Wt: 284.15 g/mol
InChI Key: RQLYWWGGZRDCIL-UHFFFAOYSA-N
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Patent
US07432258B2

Procedure details

The title compound was prepared according to the procedure described in example 113, replacing 2-bromo-1-(3-bromophenyl)ethanone with 2-bromo-1-(4-bromophenyl)ethanone and pyrrolidine with morpholine. MS (ES) m/e 284 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][CH:6]=1)=[O:4].N1CCCC1.[NH:17]1[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1>>[Br:11][C:8]1[CH:9]=[CH:10][C:5]([C:3](=[O:4])[CH2:2][N:17]2[CH2:22][CH2:21][O:20][CH2:19][CH2:18]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(CN1CCOCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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